molecular formula C₆H₅D₃O B1147531 2,5-Dimethylfuran-d6 CAS No. 121571-93-5

2,5-Dimethylfuran-d6

Cat. No.: B1147531
CAS No.: 121571-93-5
M. Wt: 99.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylfuran-d6 is a deuterated derivative of 2,5-Dimethylfuran, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard due to its stability and distinct spectral properties .

Scientific Research Applications

2,5-Dimethylfuran-d6 has a wide range of applications in scientific research:

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-d6 typically involves the deuteration of 2,5-Dimethylfuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2,5-Dimethylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylfuran-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-dimethylfuran-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to 2,5-dimethyltetrahydrofuran using hydrogen gas (H2) and a suitable catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuran-d6 primarily involves its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds in a mixture. The deuterium atoms do not participate in chemical reactions, making the compound inert and stable under various conditions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylfuran-d6 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other analytical techniques. Its stability and distinct spectral properties set it apart from its non-deuterated counterparts .

Properties

IUPAC Name

3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNUFIFRDBKVIE-SPDFDVHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.